5-Methyl-1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid
Description
5-Methyl-1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H10O4S. It belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Properties
IUPAC Name |
5-methyl-1,1-dioxo-2,3-dihydro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c1-6-2-3-8-7(4-6)5-9(10(11)12)15(8,13)14/h2-4,9H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSGCVHXVXTUOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid typically involves organic synthesis techniques. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H3PO2) under reflux in 1-propanol can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar organic synthesis routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiophene derivatives.
Scientific Research Applications
5-Methyl-1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b]thiophene-5-carboxylic acid 1,1-dioxide: Similar in structure but lacks the methyl group at the 5-position.
Indole derivatives: Share some structural similarities and biological activities but differ in the core structure and functional groups.
Uniqueness
5-Methyl-1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both carboxylic acid and sulfone functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
5-Methyl-1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid (CAS No. 1893315-30-4) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H10O4S |
| Molecular Weight | 226.25 g/mol |
| IUPAC Name | 5-methyl-1,1-dioxo-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
| CAS Number | 1893315-30-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- GABA_A Receptor Modulation : Preliminary studies indicate that this compound may enhance GABAergic transmission, which is relevant for treating anxiety disorders.
- Serotonin Receptor Antagonism : The compound has shown potential antagonistic effects on the 5-HT3 receptor, suggesting applications in managing nausea and vomiting.
Biological Activity Overview
Research has highlighted several key biological activities associated with this compound:
1. Neuropharmacological Effects
The modulation of neurotransmitter systems, particularly through GABA_A receptor interactions, indicates a promising avenue for addressing anxiety and related neurological disorders.
2. Cardiovascular Implications
Recent studies suggest that derivatives of this compound may have therapeutic applications in cardiovascular diseases due to their ability to influence vascular smooth muscle function.
3. Antioxidant Properties
The presence of dioxo groups in the structure may confer antioxidant properties, which could be beneficial in reducing oxidative stress in various biological systems.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications for health:
- Study on GABA_A Modulation : A study demonstrated that compounds similar to this compound enhanced GABA_A receptor activity in vitro, leading to anxiolytic effects in animal models.
- Cardiovascular Research : Research indicated that compounds with similar structures exhibited vasodilatory effects on isolated rat aortic rings, suggesting a potential role in managing hypertension.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Benzothiophene-5-carboxylic acid | Lacks dioxo group | Limited neuropharmacological effects |
| 2,3-Dihydrobenzothiophene-5-carboxylic acid | Precursor in synthesis | Potential GABAergic activity |
| Benzothiophene sulfone | Contains sulfone group instead of carboxylic acid | Different biological profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
